![molecular formula C17H11F3N4O3S2 B2550241 3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-40-5](/img/structure/B2550241.png)
3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Beschreibung
The compound 3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety. The benzamide ring is functionalized with a nitro group at the 3-position, enhancing its electron-withdrawing properties.
Synthetic routes for such compounds typically involve:
- Nucleophilic substitution reactions to introduce sulfanyl groups.
- Condensation reactions between hydrazinecarbothioamides and heterocyclic precursors, as seen in analogous 1,2,4-triazole syntheses .
- Confirmation of tautomeric forms (e.g., thione vs. thiol) via IR and NMR spectroscopy, where the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm the thione form .
Eigenschaften
IUPAC Name |
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-6-4-10(5-7-12)9-28-16-23-22-15(29-16)21-14(25)11-2-1-3-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOUAAHGFDLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition: The thiadiazole ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antiviral Activity
- Compounds containing the 1,3,4-thiadiazole moiety have shown promising antiviral activity. For instance, derivatives of this class have been evaluated against various viruses, including HIV and Dengue virus. The presence of the thiadiazole ring enhances the interaction with viral proteins, potentially inhibiting viral replication .
2. Anticancer Properties
- Thiadiazole derivatives have been studied for their anticancer effects. A notable example includes a compound similar to 3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide that demonstrated significant cytotoxicity against multiple cancer cell lines. These compounds often induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .
3. Antibacterial and Antifungal Activities
- Research indicates that 1,3,4-thiadiazole derivatives possess substantial antibacterial and antifungal properties. They have been effective against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of thiadiazole derivatives against HIV-1. The findings revealed that certain analogs exhibited lower IC50 values than standard antiviral drugs like zidovudine. This suggests that modifications in the thiadiazole structure can enhance antiviral potency .
Case Study 2: Anticancer Activity
In a comparative study of several thiadiazole derivatives against breast cancer cell lines, one compound exhibited an IC50 value significantly lower than doxorubicin. This compound's mechanism involved inhibiting glutamine metabolism in cancer cells, leading to reduced proliferation rates .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzamide Ring
The nitro group at the 3-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Findings :
Variations in the Sulfanyl Group Substituent
The 4-(trifluoromethyl)benzyl sulfanyl group is critical for steric and electronic effects. Comparisons with simpler substituents:
Biologische Aktivität
3-nitro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11F3N2O3S
- Molar Mass : 356.32 g/mol
- Density : 1.40 g/cm³ (predicted)
- Boiling Point : 437.4 °C (predicted)
- pKa : 10.05 (predicted)
The compound features a thiadiazole moiety, which is known for its diverse biological activities. Thiadiazoles have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and trifluoromethyl substituent may enhance the lipophilicity and biological activity of the compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds within this class have shown effectiveness against various viruses, including those responsible for hepatitis and other viral infections. A study indicated that certain thiadiazole derivatives had an EC50 value of approximately 30.57 μM against Tobacco Mosaic Virus (TMV), suggesting significant antiviral properties .
Anticonvulsant Activity
Research into substituted 1,3,4-thiadiazoles has demonstrated anticonvulsant activity. Specifically, compounds similar to this compound were evaluated for their ability to reduce seizure activity without excessive sedation . The most potent derivatives were found in the trifluoromethyl series.
Study on Antiviral Efficacy
A comprehensive study evaluated a series of thiadiazole derivatives for their antiviral efficacy against TMV. The most effective compound exhibited an EC50 value of 30.57 ± 3.11 μM, indicating a promising lead for further development .
Anticonvulsant Evaluation
In another study focusing on anticonvulsant properties, researchers synthesized various thiadiazole amidines and tested them in animal models. The results showed that certain derivatives had a high level of efficacy against induced seizures while minimizing sedative effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H11F3N2O3S |
Molar Mass | 356.32 g/mol |
Density | 1.40 g/cm³ (predicted) |
Boiling Point | 437.4 °C (predicted) |
pKa | 10.05 (predicted) |
Biological Activity | EC50 Value |
---|---|
Antiviral (against TMV) | 30.57 ± 3.11 μM |
Anticonvulsant | Varies by derivative |
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves refluxing intermediates with phosphoryl chloride (POCl₃) to form the thiadiazole core. For example, analogous thiadiazoles are synthesized by reacting carboxylic acid derivatives with thiosemicarbazides under POCl₃ catalysis at 90°C for 3 hours, followed by precipitation and recrystallization (e.g., DMSO/water mixtures) . Final purification via HPLC (≥95% purity) is critical to isolate the target compound, as demonstrated in benzamide derivative syntheses .
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- NMR spectroscopy : To confirm substituent positions (e.g., trifluoromethyl, sulfanyl groups).
- X-ray crystallography : For unambiguous confirmation of the thiadiazole ring geometry and substituent orientations, as seen in structurally similar compounds .
- HPLC : To verify purity (>95%) and detect impurities, as applied in tyrosine kinase inhibitor studies .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Systematic substituent variation : Replace the nitro group with electron-donating (e.g., methyl) or withdrawing (e.g., chloro) groups to assess impacts on antimicrobial or antitumor activity. For instance, 4-chlorophenyl analogs showed enhanced antimicrobial activity (MIC = 8 μg/mL vs. 32 μg/mL for methyl derivatives) .
- Functional group swaps : Modify the sulfanyl linker to sulfonyl or amine groups to study effects on solubility and target binding .
Q. How can contradictions in reported bioactivity data be resolved?
Conflicting results may arise from:
- Purity discrepancies : Use HPLC to confirm batch consistency (e.g., ≥98% purity in kinase inhibitor studies ).
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and concentrations. For example, trifluoromethyl-containing benzamides showed varied IC₅₀ values (2–15 μM) depending on assay conditions .
Q. What computational approaches are effective for target identification?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with kinases or antimicrobial targets. Pharmacophore mapping of the nitro and trifluoromethyl groups can predict binding to hydrophobic enzyme pockets .
- DFT calculations : Analyze electron density distributions to explain the nitro group’s role in redox-mediated bioactivity .
Q. What analytical challenges arise in detecting metabolic byproducts?
Q. How does the nitro group influence stability and reactivity?
The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., glutathione conjugation in metabolic pathways). However, it also stabilizes the thiadiazole ring against thermal degradation, as shown in thermogravimetric analyses of related compounds .
Methodological Considerations
Table 1 : Key Functional Groups and Their Roles in Bioactivity
Functional Group | Role in Bioactivity | Example Data from Analogous Compounds |
---|---|---|
Nitro (-NO₂) | Enhances antimicrobial activity via redox cycling | MIC reduction from 32 μg/mL to 8 μg/mL |
Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability | LogP improvement from 2.1 to 3.5 |
Sulfanyl (-S-) linker | Facilitates membrane penetration | 2-fold increase in cellular uptake |
Table 2 : Common Synthetic Impurities and Mitigation Strategies
Impurity Type | Source | Mitigation Strategy |
---|---|---|
Oxidized sulfanyl groups | Air exposure during synthesis | Use inert atmosphere (N₂/Ar) |
Nitro group reduction | Residual reducing agents | Post-synthesis HPLC purification |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.